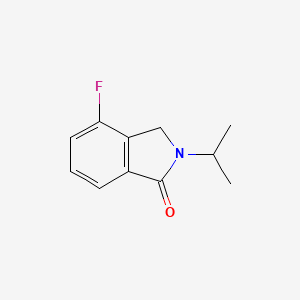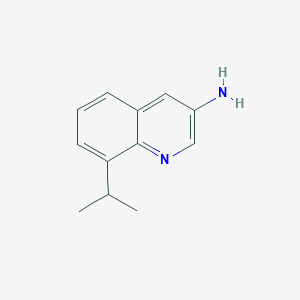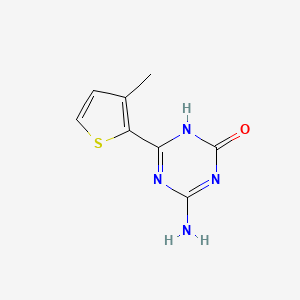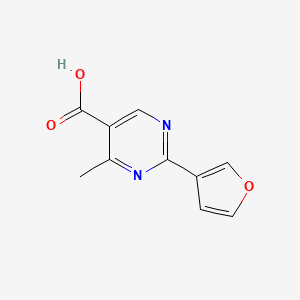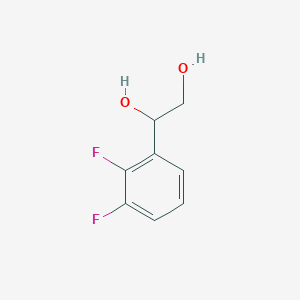
1-(2,3-Difluorophenyl)ethane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Difluorophenyl)ethane-1,2-diol, with the chemical formula C₈H₈F₂O₂, is a compound containing two hydroxyl groups attached to an ethane backbone. Its molecular weight is 174.14 g/mol. Although specific applications and research on this compound are limited, it has garnered interest due to its unique structure and potential properties .
Méthodes De Préparation
Synthetic Routes:
1-(2,3-Difluorophenyl)ethane-1,2-diol can be synthesized through various methods. One common approach involves the reaction of 2,3-difluorobenzaldehyde with ethylene glycol under acidic conditions. The reaction proceeds via nucleophilic addition of ethylene glycol to the aldehyde, followed by dehydration to form the diol.
Industrial Production:
Industrial-scale production methods for this compound are not extensively documented. laboratory-scale synthesis provides a starting point for further optimization and scale-up.
Analyse Des Réactions Chimiques
1-(2,3-Difluorophenyl)ethane-1,2-diol can participate in several chemical reactions:
Oxidation: It may undergo oxidation reactions, potentially yielding a carboxylic acid derivative.
Reduction: Reduction of the carbonyl group could lead to the corresponding alcohol.
Substitution: The fluorine atoms may be substituted with other functional groups. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and Lewis acids (e.g., aluminum chloride).
Applications De Recherche Scientifique
Medicinal Chemistry: Exploration of its pharmacological properties, such as antibacterial or antiviral activity.
Materials Science: Investigation into its use as a building block for novel materials.
Catalysis: Evaluation of its catalytic properties.
Mécanisme D'action
The exact mechanism by which 1-(2,3-Difluorophenyl)ethane-1,2-diol exerts its effects remains unclear. Further studies are needed to elucidate its molecular targets and pathways.
Comparaison Avec Des Composés Similaires
While direct analogs of this compound are scarce, it shares similarities with other diols and fluorinated compounds. Its unique combination of fluorine substitution and diol functionality sets it apart from related molecules.
Propriétés
Formule moléculaire |
C8H8F2O2 |
|---|---|
Poids moléculaire |
174.14 g/mol |
Nom IUPAC |
1-(2,3-difluorophenyl)ethane-1,2-diol |
InChI |
InChI=1S/C8H8F2O2/c9-6-3-1-2-5(8(6)10)7(12)4-11/h1-3,7,11-12H,4H2 |
Clé InChI |
ABZDFGOPOWOSCU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)F)C(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanol](/img/structure/B13206306.png)
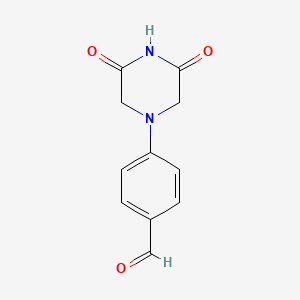
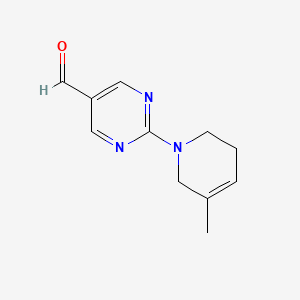
![4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol](/img/structure/B13206325.png)
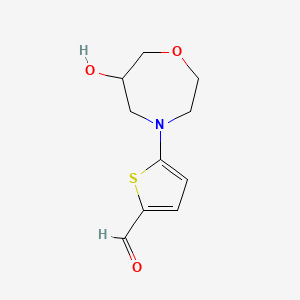
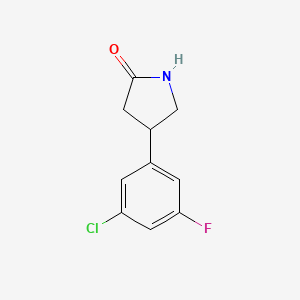
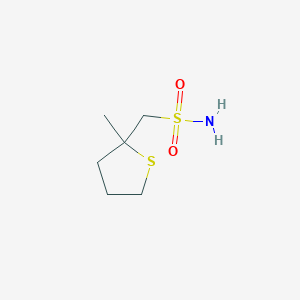
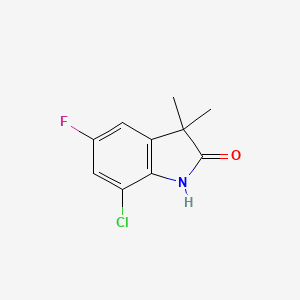
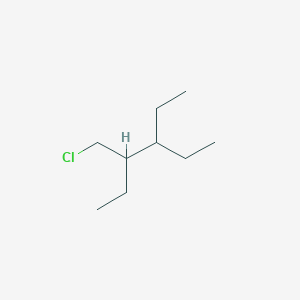
![1-Methyl-5-{7-oxaspiro[bicyclo[4.1.0]heptane-3,1'-cyclopropane]-6-yl}-1H-pyrazole](/img/structure/B13206369.png)
